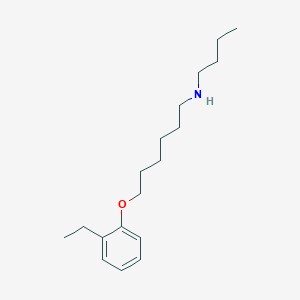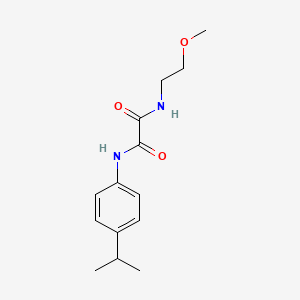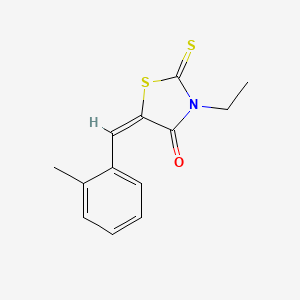
(4-METHYLPIPERIDINO)(5-PROPYL-3-THIENYL)METHANONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-METHYLPIPERIDINO)(5-PROPYL-3-THIENYL)METHANONE is a complex organic compound that features a piperidine ring substituted with a methyl group and a thienyl ring substituted with a propyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-METHYLPIPERIDINO)(5-PROPYL-3-THIENYL)METHANONE typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of 1,5-diaminopentane.
Substitution with Methyl Group: The methyl group is introduced to the piperidine ring via alkylation using methyl iodide in the presence of a base such as sodium hydride.
Formation of the Thienyl Ring: The thienyl ring is synthesized through the cyclization of 1,4-dicarbonyl compounds with sulfur.
Substitution with Propyl Group: The propyl group is introduced to the thienyl ring via Friedel-Crafts alkylation using propyl chloride and aluminum chloride as a catalyst.
Coupling of Piperidine and Thienyl Rings: The final step involves coupling the two rings through a carbonyl group, typically using a reagent like oxalyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
(4-METHYLPIPERIDINO)(5-PROPYL-3-THIENYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where the methyl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), Palladium on carbon (Pd/C)
Substitution: Methyl iodide (CH₃I), Sodium hydride (NaH)
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols
Substitution: Various alkyl or aryl-substituted derivatives
科学的研究の応用
(4-METHYLPIPERIDINO)(5-PROPYL-3-THIENYL)METHANONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting neurological disorders.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
作用機序
The mechanism of action of (4-METHYLPIPERIDINO)(5-PROPYL-3-THIENYL)METHANONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, altering their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, or neurotransmission, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
4-Methylpiperidine: A simpler analog with a piperidine ring substituted with a methyl group.
5-Propyl-3-thiophene: A simpler analog with a thienyl ring substituted with a propyl group.
Uniqueness
(4-METHYLPIPERIDINO)(5-PROPYL-3-THIENYL)METHANONE is unique due to its combined structural features, which confer distinct chemical and biological properties not observed in its simpler analogs. The presence of both the piperidine and thienyl rings, along with their respective substitutions, allows for a broader range of applications and interactions.
特性
IUPAC Name |
(4-methylpiperidin-1-yl)-(5-propylthiophen-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS/c1-3-4-13-9-12(10-17-13)14(16)15-7-5-11(2)6-8-15/h9-11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGNIASBJAVDMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)N2CCC(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-YL)phenyl]-3-(furan-2-carbonyl)thiourea](/img/structure/B5030473.png)
![N~2~-(3-bromophenyl)-N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5030478.png)

![6,7-dimethyl-2-{[5-(4-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5030489.png)
![ethyl 4-{[(5-hydroxy-3-pyridinyl)carbonyl]amino}butanoate hydrochloride](/img/structure/B5030491.png)
![4-(5-chloro-2-methylphenyl)-1-(hydroxymethyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5030493.png)

![6-(2,4-Dimethoxyphenyl)-6-azatetracyclo[6.5.2.04,15.011,14]pentadeca-1(14),2,4(15),8,10-pentaene-5,7-dione](/img/structure/B5030501.png)
![5-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5030503.png)
![2-chloro-N-{[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide](/img/structure/B5030505.png)
![3-(5-bromo-2-methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B5030507.png)
![N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(3-fluorophenyl)urea](/img/structure/B5030510.png)
![N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5030523.png)

